2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid
Overview
Description
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C6H9BN2O2S2 and its molecular weight is 216.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Versatile Building Block for Fused Pyrimidines : 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid serves as a versatile building block for the synthesis of functionalized fused pyrimidines. New pyrimidine Diels–Alder cycloadducts can be prepared from readily available precursors. This compound allows for efficient post-macrocyclization functionalizations, introducing a variety of functional groups and enabling access to a wide range of substituted pyrimidines (Herrera et al., 2009).
C-H Borylation and Cross-Coupling Transformations : The compound is involved in the synthesis of biologically relevant molecules through processes such as C–H borylation followed by Suzuki cross-coupling reactions. These methods provide access to a variety of pyrrolo[2,3-d]pyrimidines and 7-deazapurine derivatives, showcasing its utility in constructing complex molecular architectures (Klečka et al., 2015).
Structural and Spectral Characterization
- Conformational Studies : Research into the crystal structure of derivatives of 2,4-bis(methylsulfanyl)pyrimidines reveals insights into molecular conformation, including the impact of substituents on molecular structure and hydrogen bonding patterns. These studies are crucial for understanding the compound's reactivity and interaction potentials (Mallah et al., 2015).
Properties
IUPAC Name |
[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUTBJJJUKYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1SC)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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